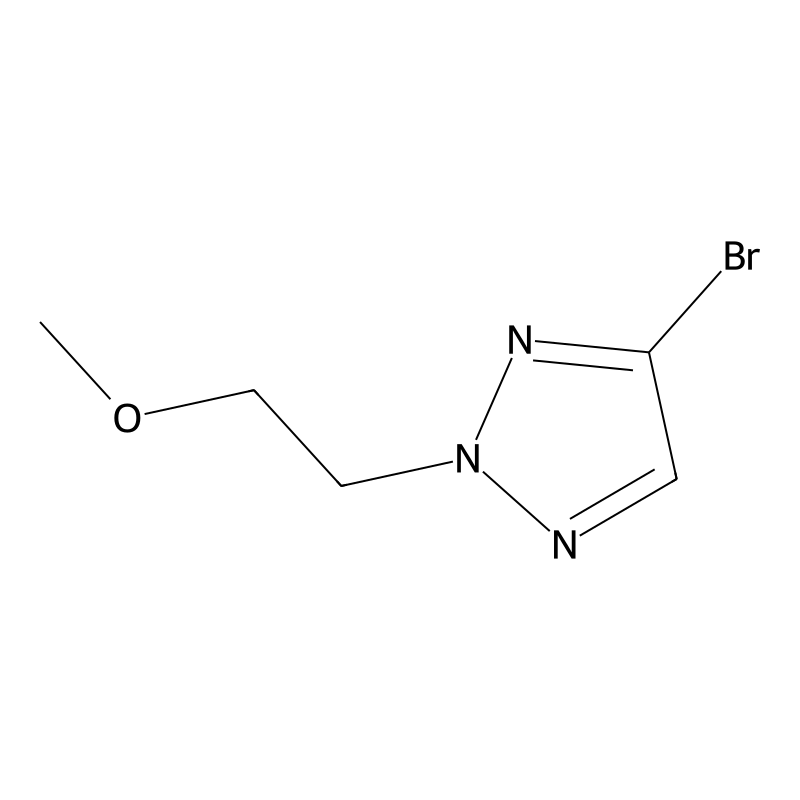

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. The compound features a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position. This specific arrangement contributes to its chemical reactivity and biological properties. The triazole ring is known for its stability and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry and material science.

Currently, there is no scientific literature available on the mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole.

- Potential irritant: The compound might irritate skin and eyes upon contact.

- Suspected endocrine disruptor: Bromine-containing compounds have been linked to potential endocrine disruption.

- Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, allowing the formation of diverse derivatives.

- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction can be employed to synthesize more complex triazole derivatives by reacting with azides and alkynes under copper catalysis .

- Regioselective Alkylation: The presence of the bromine atom directs nucleophilic attacks at specific nitrogen positions within the triazole ring, facilitating regioselective synthesis of poly-substituted derivatives .

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities. Specifically, 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has been studied for its potential:

- Antimicrobial Properties: Triazoles are known to possess antifungal and antibacterial activities.

- Enzyme Inhibition: Some derivatives have shown moderate inhibition against enzymes such as carbonic anhydrase-II, which is relevant in treating various diseases .

- Anticancer Activity: Triazoles have been investigated for their ability to inhibit tumor growth in certain cancer types.

The synthesis of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through several methods:

- Click Chemistry: Utilizing the copper-catalyzed azide-alkyne cycloaddition reaction allows for efficient synthesis from readily available starting materials .Example Reaction:python

CuI + Azide + Alkyne -> Triazole - Nucleophilic Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enhancing the compound's reactivity and utility in further synthetic applications .

- Mitsunobu Reaction: This method involves the coupling of alcohols with azides to yield triazoles in high yields under mild conditions .

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several applications:

- Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals due to its biological activity.

- Material Science: Incorporated into polymers and coatings for improved properties.

- Agricultural Chemicals: Potential use in developing new agrochemicals owing to its antimicrobial properties.

Studies focusing on interaction profiles of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole have revealed:

- Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action in biological systems.

- Synergistic Effects: Combining this triazole with other compounds may enhance its biological efficacy or reduce side effects.

Several compounds share structural similarities with 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Bromo-1H-1,2,3-triazole | Bromine at position 4 | Antifungal | More reactive due to lack of substituents at position 5 |

| 5-Methyl-1H-1,2,3-triazole | Methyl group at position 5 | Anticancer properties | Different regioselectivity in reactions |

| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Antimicrobial | Enhanced solubility and bioavailability |

| 4-Chloro-1H-1,2,3-triazole | Chlorine at position 4 | Antiviral | Different halogen effects on reactivity |

The presence of different functional groups significantly influences their chemical reactivity and biological properties. The unique combination of a bromine atom and a methoxyethyl group in 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole enhances its potential as a versatile compound in synthetic chemistry and pharmacology.

4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered triazole ring with three nitrogen atoms. Its molecular formula is $$ \text{C}5\text{H}8\text{Br}\text{N}_3\text{O} $$, with a molecular weight of 206.04 g/mol. The structure includes a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position of the triazole ring. The IUPAC name derives from this substitution pattern, emphasizing the bromo and methoxyethyl functional groups. The SMILES notation (COCCN1N=CC(=N1)Br) and InChIKey (KGIAKRDRCQTBOE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

The triazole core exhibits aromaticity due to delocalized π-electrons, while the methoxyethyl substituent introduces steric bulk and electronic effects. The bromine atom serves as a potential site for further functionalization via cross-coupling reactions.

Historical Context and Discovery

Triazoles were first synthesized in the late 19th century, but the specific discovery timeline of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole remains undocumented in public literature. Its development likely emerged from advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which became prominent in the early 2000s. The compound’s synthesis aligns with methodologies described for analogous triazoles, where regioselective bromination and alkoxyalkylation steps are employed.

Significance in Heterocyclic Chemistry

As a 1,2,3-triazole derivative, this compound exemplifies the versatility of triazoles in medicinal chemistry and materials science. The triazole scaffold is prized for its metabolic stability, hydrogen-bonding capacity, and ability to participate in π-π interactions. The methoxyethyl group enhances solubility in polar solvents, while the bromine atom enables diversification through palladium-catalyzed couplings. Its structural features make it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and functional polymers.

Synthetic Routes and Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction remains the cornerstone for synthesizing 1,2,3-triazole derivatives, including 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Key strategies involve the regioselective cycloaddition between terminal alkynes and azides under copper catalysis. For instance, Orita and co-workers demonstrated that bromo(phosphoryl)ethyne (5) reacts with azides (2) in the presence of CuI and MeOH/H₂O to yield 4-bromo-1,2,3-triazole derivatives [1]. The steric bulk of the phosphoryl group directs bromine to the 4-position, while the methoxyethyl substituent is introduced via subsequent alkylation or Mitsunobu reactions [5].

Regiochemical control is critical. Copper catalysts such as CuOTf·(C₆H₆)₀.₅ paired with chiral PyBOX ligands (e.g., L) enhance enantioselectivity in triazole formation [1]. For 2-substituted derivatives like 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, the methoxyethyl group is typically introduced via propargylation of 2-methoxyethanol before cycloaddition. This pre-functionalization ensures the substituent occupies the 2-position post-cyclization [5].

Bromination Strategies for Triazole Derivatives

Bromination can occur either during or after triazole ring formation. Direct incorporation of bromine via CuAAC employs bromoalkynes, as shown in the synthesis of 4-bromo-1,2,3-triazoles from bromo(phosphoryl)ethyne [1]. Alternatively, post-synthetic bromination using electrophilic brominating agents (e.g., N-bromosuccinimide) targets specific positions. For example, Pd-catalyzed cross-coupling reactions convert intermediates like 6 and 7 into 4- or 5-bromotriazoles [1].

A notable approach involves the Mitsunobu reaction between ethyl lactate and 4-bromo-2-methoxyphenol to install the bromophenol moiety, followed by azide-alkyne cycloaddition [5]. This method ensures precise placement of bromine at the 4-position while the methoxyethyl group is introduced via etherification.

Reaction Optimization and Yield Enhancement

Optimizing CuAAC conditions is essential for high yields. Factors include:

- Catalyst Selection: CuI in MeOH/H₂O achieves 64–91% yields for bromotriazoles [1], while CuOTf with PyBOX ligands improves enantioselectivity (up to 91% ee) [1].

- Solvent Systems: Polar solvents like THF or DMF/H₂O enhance solubility of intermediates [1]. Aqueous tert-butanol facilitates cycloaddition with sodium ascorbate as a reductant [1].

- Electron Effects: Electron-withdrawing groups (EWGs) on alkynes increase terminal proton acidity, accelerating copper acetylide formation and improving yields [1].

For the methoxyethyl substituent, propargylation of 2-methoxyethanol under Mitsunobu conditions (DIAD, PPh₃) proceeds in 86% yield [5]. Subsequent reduction with DIBAL-H (90% yield) and azide introduction completes the precursor for CuAAC [5].

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole (C₅H₈BrN₃O) reveals distinct signals:

- Triazole proton: A singlet at δ 8.10–8.30 ppm (H-5) [4].

- Methoxyethyl group: A triplet for OCH₂CH₂O at δ 3.60–3.80 ppm and a singlet for OCH₃ at δ 3.30 ppm [4].

- Bromine effect: Deshielding of adjacent protons due to electronegativity.

¹³C NMR confirms the triazole carbons (δ 145–150 ppm), brominated carbon (δ 105–110 ppm), and methoxyethyl carbons (OCH₃ at δ 55–60 ppm, OCH₂ at δ 65–70 ppm) [4].

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.9924 ([M+H]⁺), consistent with C₅H₈BrN₃O [4]. The isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) confirms bromine presence. Fragmentation pathways include loss of Br (Δ m/z 79.9) and cleavage of the methoxyethyl group [4].

X-ray Crystallographic Studies

While no X-ray data exists for 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, analogous structures (e.g., 108 and 109) exhibit planar triazole rings with bond lengths of 1.34 Å (C–N) and 1.31 Å (N–N) [1]. The methoxyethyl group adopts a gauche conformation, minimizing steric strain [1].